3-Methyl-4-(thiophen-3-yl)azetidin-2-one
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Overview
Description
3-Methyl-4-(thiophen-3-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiophen-3-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxaldehyde with a suitable amine to form an imine intermediate, which is then cyclized using a base to yield the azetidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-Methyl-4-(thiophen-3-yl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-3-yl)azetidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidinone and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one: This compound has a similar structure but with a dimethyl substitution at the 3-position.
Spiro-azetidin-2-one derivatives: These compounds feature a spirocyclic structure with an azetidinone ring.
Uniqueness
3-Methyl-4-(thiophen-3-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and an azetidinone core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-methyl-4-thiophen-3-ylazetidin-2-one |
InChI |
InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-2-3-11-4-6/h2-5,7H,1H3,(H,9,10) |
InChI Key |
FVMIOZMOBBRVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=CSC=C2 |
Origin of Product |
United States |
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